molecular formula C7H4BrNS B1281774 3-Bromothieno[3,2-b]pyridine CAS No. 94191-12-5

3-Bromothieno[3,2-b]pyridine

Cat. No. B1281774
Key on ui cas rn: 94191-12-5
M. Wt: 214.08 g/mol
InChI Key: TYQIGSHNHLULNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557103B2

Procedure details

3.45 g of Thieno[3,2-b]pyridine (25.6 mmol), 2.15 g of sodium bicarbonate (25.6 mmol), 6.69 g of K2HPO4 (38.4 mmol) and 4.01 g of MgSO4 (33.3 mmol) are placed in the flask with 60 ml of CHCl3. The mixture is stirred under reflux and 1.57 ml of Br2 (30.7 mmol) is added slowly. The reaction mixture is stirred under reflux overnight. Additional 0.7 ml of bromine is added and stirred under reflux for 4 h and cooled to room temperature. Water is added and extracted with CHCl3. The separated CHCl3 is washed by sat. Na2S2O3 and sat. NaCl and dried over Na2SO4 and evaporated. The title compound is recrystallized from Hexane/CH2Cl2. 3.94 g, Yield 72%. mass spectrum (m/e): 215 (M+1); 1H-NMR (CDCl3): 8.86 (d, 1H, J=5.2 Hz), 8.24 (d, 1H, J=8.2 Hz), 7.82 (s, 1H), 7.38 (dd, 1H, J=8.2 Hz, 5.2 Hz) ppm.
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Name
K2HPO4
Quantity
6.69 g
Type
reactant
Reaction Step Three
Name
Quantity
4.01 g
Type
reactant
Reaction Step Four
Name
Quantity
1.57 mL
Type
reactant
Reaction Step Five
Quantity
0.7 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
60 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C(=O)(O)[O-].[Na+].OP([O-])([O-])=O.[K+].[K+].[O-]S([O-])(=O)=O.[Mg+2].[Br:28]Br>O.C(Cl)(Cl)Cl>[Br:28][C:3]1[C:4]2=[N:5][CH:6]=[CH:7][CH:8]=[C:9]2[S:1][CH:2]=1 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
3.45 g
Type
reactant
Smiles
S1C=CC2=NC=CC=C21
Step Two
Name
Quantity
2.15 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
K2HPO4
Quantity
6.69 g
Type
reactant
Smiles
OP(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
4.01 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Five
Name
Quantity
1.57 mL
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
0.7 mL
Type
reactant
Smiles
BrBr
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
WASH
Type
WASH
Details
The separated CHCl3 is washed by sat. Na2S2O3 and sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The title compound is recrystallized from Hexane/CH2Cl2

Outcomes

Product
Name
Type
Smiles
BrC1=CSC=2C1=NC=CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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